Phenol, 3-methyl-4-(phenylamino)-
Overview
Description
Phenol, 3-methyl-4-(phenylamino)- is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) substituted with a methyl group at the 3-position and a phenylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methyl-4-(phenylamino)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-methylphenol with aniline in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may be carried out in a solvent such as ethanol or methanol. Another method involves the electrophilic aromatic substitution of 3-methylphenol with phenylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-methyl-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylamino group to an amine or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in alkylated or acylated phenols .
Scientific Research Applications
Phenol, 3-methyl-4-(phenylamino)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-methyl-4-(phenylamino)- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylamino group may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 3-methyl-4-(phenylamino)- can be compared with other substituted phenols, such as:
Phenol, 4-(phenylamino)-: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
Phenol, 3-methyl-4-(methoxyphenylamino)-: Contains a methoxy group instead of a phenylamino group, leading to different chemical properties and applications.
The uniqueness of Phenol, 3-methyl-4-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-anilino-3-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(15)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJVDHAFMAECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579563 | |
Record name | 4-Anilino-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-13-6 | |
Record name | 4-Anilino-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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